molecular formula C8H8F2O2 B13195607 2-(Difluoromethyl)-4-methoxyphenol

2-(Difluoromethyl)-4-methoxyphenol

Katalognummer: B13195607
Molekulargewicht: 174.14 g/mol
InChI-Schlüssel: UXBYXDIZYMKZLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-4-methoxyphenol is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-methoxyphenol typically involves the introduction of the difluoromethyl group onto a phenol derivative. One common method is the reaction of 4-methoxyphenol with a difluoromethylating agent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)-4-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methoxy and difluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield various derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-4-methoxyphenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-4-methoxyphenol involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Difluoromethyl)-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(Trifluoromethyl)-4-methoxyphenol: Contains a trifluoromethyl group instead of a difluoromethyl group.

    4-Methoxyphenol: Lacks the difluoromethyl group.

Uniqueness

2-(Difluoromethyl)-4-methoxyphenol is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various applications .

Eigenschaften

Molekularformel

C8H8F2O2

Molekulargewicht

174.14 g/mol

IUPAC-Name

2-(difluoromethyl)-4-methoxyphenol

InChI

InChI=1S/C8H8F2O2/c1-12-5-2-3-7(11)6(4-5)8(9)10/h2-4,8,11H,1H3

InChI-Schlüssel

UXBYXDIZYMKZLY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.